4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol
Description
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol is a benzyl alcohol derivative featuring a trifluoromethyl (-CF₃) group at the benzylic (α) position and a pyrazolyl heterocycle at the para position of the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group (EWG), while the pyrazolyl moiety may introduce steric bulk and electronic modulation, depending on its substitution pattern. This combination likely influences catalytic interactions, oxidation kinetics, and utility in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H9F3N2O |
|---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-2-4-9(5-3-8)16-7-1-6-15-16/h1-7,10,17H |
InChI Key |
CMWOVCGHHAXMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Di-Boc Trifluoromethylhydrazine
A one-pot synthesis leverages di-Boc trifluoromethylhydrazine and dialdehydes/diketones in dichloromethane (DCM) under strong acidic conditions (e.g., HCl). The reaction proceeds via transient intermediates, achieving yields of 60–75% for pyrazole derivatives. Des-CF₃ side products are suppressed by optimizing acid strength and solvent polarity.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Di-Boc CF₃NHNH₂ + Dialdehyde | DCM | 0–25°C | 68% |
Hydrazine Cyclization with α,β-Unsaturated Ketones
α,β-Unsaturated ketones react with hydrazine derivatives in ethanol or aprotic solvents (DMF, NMP) to form pyrazole rings. Steric effects influence regioselectivity, with electron-withdrawing groups (e.g., CF₃) favoring 1,3,5-trisubstituted pyrazoles.
Sodium Acetate-Mediated Alkylation
Nucleophilic Substitution in Fatty Alcohols
A patent method (CN101643390B) describes reacting m-trifluoromethylhalobenzyl with sodium acetate in methanol or propyl alcohol at 120–160°C for 12–48 hours. The product is isolated via underpressure distillation (0.002–0.005 MPa), achieving >90% purity and 80–98% yields.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar Ratio (Z:NaOAc) | 1:1.2–3 |
| Solvent | C₁–C₆ alcohols |
| Distillation Pressure | 0.0024 MPa |
Cross-Coupling Reactions
Sonogashira Coupling with Terminal Alkynes
Palladium-catalyzed Sonogashira cross-coupling links pyrazole aldehydes to terminal alkynes. Microwave-assisted conditions (90–120°C, 2–4 hours) with tert-butylamine as a base yield 4-(alkynyl)pyrazole intermediates, which are cyclized to benzyl alcohols in 52–71% yields.
Catalytic System
| Component | Loading |
|---|---|
| Pd(PPh₃)₂Cl₂ | 6 mol% |
| XPhos Ligand | 12 mol% |
Reductive Amination of Pyrazole Aldehydes
Pyrazole-4-carbaldehydes undergo reductive amination with benzylamines using NaBH₄ or Zn(NTf₂)₂. The trifluoromethyl group enhances electrophilicity, enabling selective reduction at 25–50°C. Yields range from 65–82%.
Example
4-(1-Pyrazolyl)-α-(trifluoromethyl)benzaldehyde + Benzylamine → Product (82% yield, EtOH, 40°C).
Catalytic Hydrogenation of Nitriles
Nitrile intermediates are hydrogenated over Raney Ni or Pd/C (1–3 atm H₂) in ethanol. The trifluoromethyl group remains intact under these conditions, with yields of 70–88%.
Safety Note : Excess H₂ pressure (>5 atm) may reduce pyrazole rings.
Silver-Triflate-Catalyzed Cyclization
Oximes derived from pyrazole aldehydes cyclize in the presence of AgOTf (5 mol%) at 80°C. This method constructs the benzyl alcohol moiety via intramolecular hydroxylation, achieving 75–90% yields.
Mechanism :
-
Oxime formation (RCH=NOH).
-
Ag⁺-mediated C–N bond cleavage.
-
Cyclization to benzyl alcohol.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Condensation | 60–75 | Moderate | High |
| Sodium Acetate | 80–98 | High | Low |
| Cross-Coupling | 52–71 | Low | Moderate |
| Reductive Amination | 65–82 | High | Moderate |
| Hydrogenation | 70–88 | High | Low |
| Silver Cyclization | 75–90 | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Pharmaceutical Development
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol serves as a scaffold for the design of new pharmaceuticals. Its structural components allow for modifications that can lead to compounds with enhanced therapeutic profiles. Research indicates that derivatives of pyrazole are often linked to diverse pharmacological activities, including anti-inflammatory and analgesic effects .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. This inhibition can modulate various biological pathways, making it a candidate for treating conditions related to inflammation and pain management .
Case Study: Inhibition of Cyclooxygenase
A study demonstrated that pyrazole derivatives could effectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of the trifluoromethyl group was found to enhance the potency of these inhibitors, providing a basis for further development of anti-inflammatory drugs .
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol exhibits a range of biological activities due to its ability to interact with various biological targets. It has shown potential in modulating pathways involved in cancer progression and neurodegenerative diseases.
Case Study: Anticancer Activity
Research into pyrazole derivatives has revealed their cytotoxic effects on human cancer cell lines. For instance, compounds structurally similar to 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol have been evaluated for their anticancer properties, showing promising results against colorectal carcinoma cells . This highlights the potential for developing new cancer therapies based on this compound.
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds related to 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol | Pyrazole ring, Trifluoromethyl group | Anti-inflammatory, analgesic |
| 5-(Trifluoromethyl)pyrazole | Trifluoromethyl substitution | Anticancer properties |
| 1-(Trifluoromethyl)-3-methylpyrazole | Methyl substitution on pyrazole | Modulates metabolic pathways |
| 4-Amino-1H-pyrazole | Amino group instead of hydroxyl | Anti-inflammatory |
Mechanism of Action
The mechanism of action of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzylAlcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Steric Effects
Trifluoromethyl-Substituted Benzyl Alcohols
- 4-(Trifluoromethyl)benzyl alcohol (4-TBA) : The para-CF₃ group strongly withdraws electrons, enhancing the acidity of the benzylic -OH and promoting oxidation to aldehydes. For example, 4-TBA oxidizes to 4-(trifluoromethyl)benzaldehyde with >99% yield under Pt@CHs catalysis .
- For instance, 1-(4-CF₃-phenyl)ethanol failed to undergo etherification due to the deactivating CF₃ group .
Heterocyclic-Substituted Benzyl Alcohols
- 4-(Phenoxy)-alpha-CF₃ Benzyl Alcohol: The phenoxy group (para) is moderately electron-withdrawing, but combined with α-CF₃, steric effects dominate, likely reducing reactivity in catalytic oxidations .
- Pyrazolyl-Substituted Analogs : Pyrazole’s electron-withdrawing nature (similar to CF₃) may further activate the benzylic position for oxidation. However, its bulkiness could hinder coordination to catalysts like Pt@CHs, altering reaction pathways .
Reactivity in Oxidation Reactions
*Predicted based on substituent effects.
Key Findings :
- Electron-Withdrawing Groups (EWGs): CF₃ and NO₂ substituents enhance oxidation yields by stabilizing transition states .
- Steric Effects: Bulky groups (e.g., phenoxy, pyrazolyl) reduce catalyst accessibility, lowering yields .
- Inhibition : CF₃-substituted aldehydes (e.g., 4-CF₃-benzaldehyde) inhibit photocatalytic oxidation via surface adsorption, reducing selectivity .
Physical and Spectral Properties
*Estimated based on structural analogs.
Biological Activity
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzyl alcohol moiety. This unique structure is responsible for its interaction with various biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the compound's potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds are reported to be less than 1 μg/ml, indicating strong efficacy against resistant strains . Additionally, it has shown effectiveness in disrupting biofilms formed by these bacteria, which is critical in treating chronic infections.
Enzyme Inhibition
4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol has been identified as a moderate inhibitor of phosphodiesterase 2 (PDE2), with an IC50 value of approximately 261.3 nM. Molecular docking studies suggest that the trifluoromethyl group enhances the compound's binding affinity by forming hydrophobic interactions within the enzyme's active site . This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrazole derivatives are known to exhibit activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance these effects by modulating cell signaling pathways .
The biological activities of 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with enzymes involved in critical biological processes, inhibiting their activity and altering metabolic pathways.
- Membrane Disruption : Studies suggest that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell death .
- Signal Modulation : By inhibiting PDE2, the compound may influence intracellular signaling pathways related to inflammation and neuronal survival.
Study on Antibacterial Efficacy
In a comparative study, 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl alcohol was tested against standard antibiotics. It demonstrated superior activity against MRSA and VRE compared to traditional treatments, underscoring its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound in models of Alzheimer's disease. The results indicated that it could reduce neuroinflammation and improve cognitive function in animal models by modulating PDE2 activity .
Q & A
Q. What are the standard synthetic routes for 4-(1-Pyrazolyl)-alpha-(trifluoromethyl)benzyl Alcohol, and what methodological considerations are critical?
The compound is typically synthesized via multi-step reactions. A common approach involves coupling pyrazole derivatives with trifluoromethyl-substituted benzyl alcohols. For example, pyrazole rings can be introduced using nucleophilic substitution or cyclization reactions. A key step is the Schotten-Baumann method to form esters from acid chlorides and alcohols, as demonstrated in pyrazole-carboxylic acid syntheses . Diazotization and azide substitution (e.g., for benzyl alcohol derivatives) are also viable for introducing functional groups . Ensure anhydrous conditions for trifluoromethyl group stability, and monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are most effective for characterizing this compound, and what structural markers should researchers prioritize?
Use ¹H/¹³C NMR to identify the benzyl alcohol proton (δ ~4.8 ppm) and pyrazole protons (δ ~7.5-8.5 ppm). ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ~-60 to -70 ppm). Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms hydroxyl (~3200-3500 cm⁻¹) and C-F (~1100-1200 cm⁻¹) stretches. X-ray crystallography can resolve steric effects from the trifluoromethyl group .
Q. How do solubility and stability properties impact experimental design for this compound?
The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests show degradation under prolonged UV exposure or acidic conditions. Store at 2–8°C in amber vials to prevent photolysis and hydrolysis. Pre-screen solvents for reactions to avoid precipitation .
Q. What is the role of the trifluoromethyl and pyrazolyl groups in modulating reactivity?
The trifluoromethyl group enhances electron-withdrawing effects, increasing electrophilicity at the benzyl position and stabilizing intermediates in nucleophilic substitutions. The pyrazolyl group acts as a directing group in metal-catalyzed cross-couplings and participates in hydrogen bonding, influencing crystallization behavior .
Advanced Research Questions
Q. How can researchers optimize synthetic protocols to improve yield and purity?
Optimize stoichiometry of pyrazole precursors and benzyl alcohol derivatives (e.g., 1.2:1 molar ratio). Use catalysts like Pd(PPh₃)₄ for coupling reactions or DMAP for acylations. Microwave-assisted synthesis (40–60°C, 30 min) reduces side reactions compared to conventional heating . Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
Q. How should contradictory data on solubility and reactivity be resolved?
Discrepancies may arise from solvent polarity or trace impurities. For example, conflicting solubility reports in DCM vs. THF can be addressed by testing under controlled humidity. If reactivity varies between batches, analyze via GC-MS for residual starting materials or byproducts. Cross-validate with DFT calculations to assess electronic effects .
Q. What strategies are effective for designing biologically active derivatives?
Modify the pyrazole ring (e.g., introduce nitro or amino groups) to enhance binding to target proteins. Replace the benzyl alcohol with a carbamate or ether to improve metabolic stability. Use Ugi-Zhu multicomponent reactions to generate hybrid structures with fused heterocycles (e.g., oxazoles) for antimicrobial screening .
Q. How can computational modeling guide the study of this compound’s electronic properties?
Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, highlighting the electron-deficient trifluoromethyl region. Docking studies (AutoDock Vina) can predict interactions with enzymes like CYP450 or acetylcholinesterase. Compare HOMO-LUMO gaps with analogs to rationalize reactivity trends .
Q. What methodologies are recommended for evaluating biological activity in lead optimization?
Screen for antibacterial activity using MIC assays (e.g., against S. aureus and E. coli). For anticancer potential, conduct MTT assays on cell lines (e.g., HeLa, MCF-7). Assess metabolic stability in liver microsomes and cytotoxicity in primary hepatocytes. Corrogate structure-activity relationships (SAR) using Hammett plots for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
